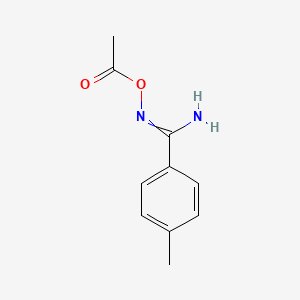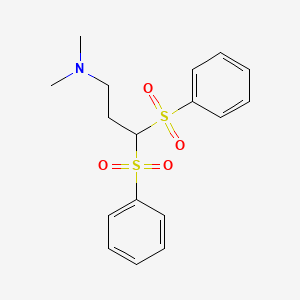
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
N,N-dimethylpropan-1-amine+2benzenesulfonyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted amines depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound can affect cellular signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Di(indolyl)oxindoles: These compounds have similar structural features and are used in medicinal chemistry.
3,3-Difluorooxetane: This compound is used as a bioisosteric replacement in drug discovery.
3,3-Diindolylmethane: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness
3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine is unique due to the presence of two benzenesulfonyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
88073-46-5 |
|---|---|
Formule moléculaire |
C17H21NO4S2 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
3,3-bis(benzenesulfonyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H21NO4S2/c1-18(2)14-13-17(23(19,20)15-9-5-3-6-10-15)24(21,22)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 |
Clé InChI |
JNVQAZVWMUXCOL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



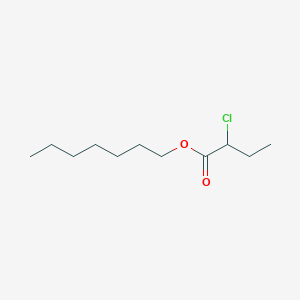
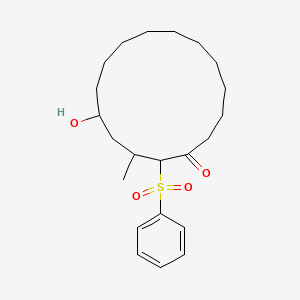

![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)
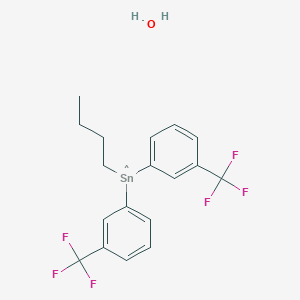
![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)
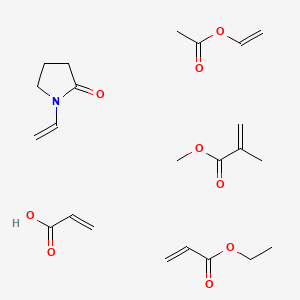
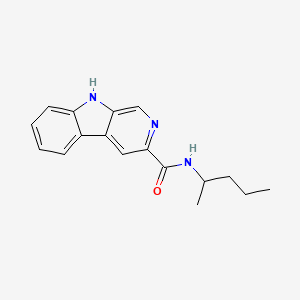

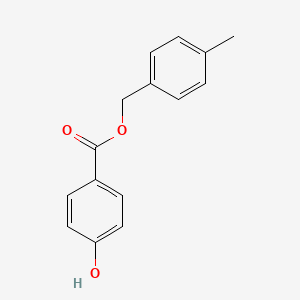

![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
